molecular formula C10H11NO2S3 B12125134 2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine

2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine

Cat. No.: B12125134
M. Wt: 273.4 g/mol
InChI Key: RGRQKPJZDCSIAM-UHFFFAOYSA-N
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Description

2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine: is an organic compound that features two thienyl groups and a sulfonyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine typically involves the following steps:

    Formation of Thienyl Groups: The thienyl groups can be synthesized through the cyclization of suitable precursors such as 1,4-diketones with sulfur.

    Attachment of Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Formation of Ethylamine Backbone: The ethylamine backbone can be constructed through alkylation reactions involving ethyl halides and ammonia or primary amines.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. Catalysts, solvents, and temperature control are crucial factors in these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted ethylamines.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology Medicine : Exploration as a pharmaceutical intermediate or active ingredient. Industry : Use in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Thienyl)ethylamine: Lacks the sulfonyl group, potentially altering its reactivity and applications.

    2-(2-Thienylsulfonyl)ethylamine: Contains only one thienyl group, which may affect its chemical properties and uses.

Uniqueness

The presence of both thienyl and sulfonyl groups in 2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to diverse chemical behavior and a wide range of possible uses in various fields.

Properties

Molecular Formula

C10H11NO2S3

Molecular Weight

273.4 g/mol

IUPAC Name

2-thiophen-2-yl-2-thiophen-2-ylsulfonylethanamine

InChI

InChI=1S/C10H11NO2S3/c11-7-9(8-3-1-5-14-8)16(12,13)10-4-2-6-15-10/h1-6,9H,7,11H2

InChI Key

RGRQKPJZDCSIAM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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